Isoquinoline-5,8-diamine
Overview
Description
Isoquinoline-5,8-diamine is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline this compound contains two amino groups attached to the 5th and 8th positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-5,8-diamine can be synthesized through several methods. One common approach involves the reduction of nitroisoquinoline derivatives. For example, 5,8-dinitroisoquinoline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions, followed by amination reactions to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through recrystallization, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-5,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups or the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized isoquinoline derivatives .
Scientific Research Applications
Isoquinoline-5,8-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of isoquinoline-5,8-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a precursor in the synthesis of isoquinoline-5,8-diamine.
Quinoline: Another heterocyclic aromatic compound with similar properties but different structural arrangement.
1-Benzylisoquinoline: A derivative with a benzyl group attached to the isoquinoline ring, found in natural alkaloids.
Uniqueness
This compound is unique due to the presence of amino groups at the 5th and 8th positions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
isoquinoline-5,8-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYXZMIZYXYAJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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